molecular formula C18H17NO4S3 B2491038 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097902-89-9

3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2491038
CAS No.: 2097902-89-9
M. Wt: 407.52
InChI Key: XPLYQJXXGXDURZ-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

The sulfonamide group of compounds, including variants like 3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide, has been investigated for their inhibitory properties against carbonic anhydrase isozymes. These enzymes, specifically CA I, CA II, and CA IV, are significant in various physiological processes. Some sulfonamide derivatives have shown high inhibitory potency, hinting at their potential for therapeutic applications, such as anticonvulsant drugs or selective cerebrovasodilators (Masereel et al., 2002). Additionally, the design of sulfonamide derivatives of (aryloxy)ethyl piperidines as selective 5-HT7 receptor ligands or multifunctional agents for complex diseases treatment has been researched, emphasizing the versatile applications of this chemical structure in medicinal chemistry (Canale et al., 2016).

Anticonvulsant Activity

The sulfonamide moiety in various derivatives has been linked to anticonvulsant activity. Derivatives have been synthesized and evaluated for their anticonvulsant activity against seizure models, with several showing significant activity. This research positions these sulfonamide derivatives as potential leads for further investigation and development into anticonvulsant medications (Siddiqui et al., 2010).

Metabolic Pathways and Drug Disposition

Understanding the metabolic pathways and disposition of sulfonamide compounds in organisms is crucial for their development as drugs. Studies have shed light on the metabolic processing and disposition of these compounds in animal models, providing insights into their pharmacokinetics and potential therapeutic uses. For instance, investigations into the metabolism of sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxobenzenebutanoate in rats and dogs have revealed intricate metabolic pathways and bioavailability concerns, which are crucial for designing drugs with optimal efficacy and safety profiles (Tocco et al., 1988).

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-12(20)13-4-2-5-14(10-13)26(22,23)19-11-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYQJXXGXDURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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